molecular formula C12H14O2 B8627580 2-Allyloxypropiophenone

2-Allyloxypropiophenone

Cat. No. B8627580
M. Wt: 190.24 g/mol
InChI Key: WOQBMNQPGNAQDA-UHFFFAOYSA-N
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Patent
US04594345

Procedure details

A mixture of 225 grams of 2-hydroxypropiophenone, 247 grams of allyl bromide, 415 grams of potassium carbonate and 5 grams of potassium iodide is heated to reflux for twenty four hours in 1 liter of acetone. After cooled, insoluble matters are removed by filtration, the filtrate is concentrated, the residue is dissolved in benzene, and the solution is washed with 10% sodium hydroxide solution. After washing with water, the solution is dried with anhydrous magnesium sulfate and benzene is evaporated therefrom. The resulting oil is distilled in vacuo to give 266 grams of 2-allyloxypropiophenone, colorless oil, b.p. 120° to 124° C.
Quantity
225 g
Type
reactant
Reaction Step One
Quantity
247 g
Type
reactant
Reaction Step One
Quantity
415 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH3:11])[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].[CH2:12](Br)[CH:13]=[CH2:14].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O.[I-].[K+]>[CH2:14]([O:1][CH:2]([CH3:11])[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4])[CH:13]=[CH2:12] |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
225 g
Type
reactant
Smiles
OC(C(=O)C1=CC=CC=C1)C
Name
Quantity
247 g
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
415 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5 g
Type
catalyst
Smiles
[I-].[K+]
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
After cooled
CUSTOM
Type
CUSTOM
Details
insoluble matters are removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in benzene
WASH
Type
WASH
Details
the solution is washed with 10% sodium hydroxide solution
WASH
Type
WASH
Details
After washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution is dried with anhydrous magnesium sulfate and benzene
CUSTOM
Type
CUSTOM
Details
is evaporated
DISTILLATION
Type
DISTILLATION
Details
The resulting oil is distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC(C(=O)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 266 g
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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